molecular formula C8H10BrN B8590289 2-bromo-3-ethylbenzenamine

2-bromo-3-ethylbenzenamine

Cat. No.: B8590289
M. Wt: 200.08 g/mol
InChI Key: RPOZCUVHEOGDCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the broader class of halogenated aromatic amines, which are pivotal intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Its structure combines electron-withdrawing (bromine) and electron-donating (ethyl) substituents, creating unique reactivity patterns that distinguish it from simpler aniline derivatives. While direct studies on this compound are sparse in the provided evidence, its properties and applications can be inferred through comparisons with structurally analogous compounds.

Properties

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

IUPAC Name

2-bromo-3-ethylaniline

InChI

InChI=1S/C8H10BrN/c1-2-6-4-3-5-7(10)8(6)9/h3-5H,2,10H2,1H3

InChI Key

RPOZCUVHEOGDCI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3-ethylbenzenamine typically involves a multi-step process:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts and controlled reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-bromo-3-ethylbenzenamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.

    Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, or reduced to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or potassium alkoxides under basic conditions.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Major Products:

    Substitution: Products include 2-hydroxy-3-ethylaniline or 2-alkoxy-3-ethylaniline.

    Oxidation: Products include 2-bromo-3-ethyl-nitrobenzene.

    Reduction: Products include 2-bromo-3-ethylcyclohexylamine.

Scientific Research Applications

2-bromo-3-ethylbenzenamine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Material Science: It can be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-bromo-3-ethylbenzenamine depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response .

Comparison with Similar Compounds

2-Bromo-3-ethylbenzenamine vs. Chloroaniline Isomers

  • Substituent Position and Halogen Impact :
    Compared to 2-chloroaniline (CAS 95-51-2, "Benzenamine, 2-chloro-" ), the bromine atom in this compound introduces greater steric bulk and a stronger electron-withdrawing effect due to its larger atomic radius and lower electronegativity relative to chlorine. This enhances stability in electrophilic substitution reactions but may reduce solubility in polar solvents.
    • Ethyl Group Influence : The meta-positioned ethyl group in this compound provides steric hindrance and electron-donating inductive effects, contrasting with unsubstituted chloroanilines. This combination likely increases lipophilicity, making the compound more suitable for hydrophobic environments in drug delivery systems.

Comparison with 3-Ethylaniline Derivatives

For example, methyl-substituted benzoates (e.g., methyl 2-bromo-3-methyl-5-(dioxaborolanyl)benzoate, CAS 2096341-94-3 ) exhibit higher thermal stability, suggesting similar trends for ethyl-substituted amines.

Physicochemical Properties (Inferred)

Compound CAS Number Molecular Weight (g/mol) Key Substituents Boiling/Melting Point Trends
This compound Not available ~200.08 (calculated) -Br (ortho), -C₂H₅ (meta) Higher bp vs. chloroanilines due to ethyl group
2-Chloroaniline 95-51-2 127.57 -Cl (ortho) bp: 208–210°C
3-Chloroaniline 108-42-9 127.57 -Cl (meta) bp: 230–232°C
4-Chloroaniline 106-47-8 127.57 -Cl (para) mp: 70–73°C

Notes:

  • Ethyl substitution likely reduces water solubility compared to methyl or unsubstituted analogs, as seen in related benzene derivatives .

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